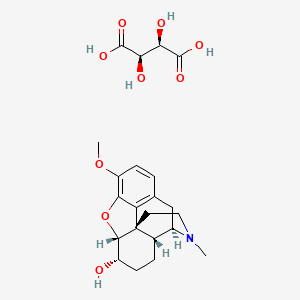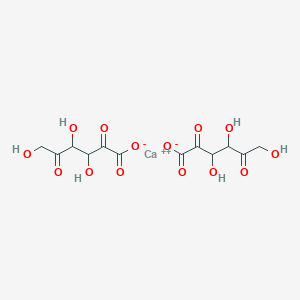
Didodecyl disulfide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of didodecyl disulfide and related compounds involves intricate chemical pathways. For instance, the synthesis of didodecyl[1]benzothieno[3,2-b][1]benzothiophenes through the stilbene pathway has been reported, demonstrating a series of functionalization, McMurry coupling, and cyclization reactions with overall yields of 5-32% (Ruzié et al., 2013). Another approach includes the esterification from D-tartaric acid and n-dodecanol to synthesize N-didodecyl D-tartrate, highlighting the effects of catalysts and solvents on yield, achieving about 81% (Kewen, 2011).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized by various spectroscopic techniques. For example, the synthesis of didodecylmethyl hydroxyl sulfobetaine involved confirmation of molecular structure through FT-IR, mass spectrum, and 1H NMR, revealing its slight water solubility but good solubility in oils due to the presence of two long hydrocarbon chains (Xiangqian, 2014).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions. A novel method for synthesizing unsymmetrical disulfides from thiols using DDQ has been introduced, providing high product yields under mild conditions, thereby highlighting the compound's versatility in forming disulfide bonds (Vandavasi et al., 2011).
Physical Properties Analysis
The analysis of physical properties, such as solubility and interfacial tensions, is crucial for understanding the applications of this compound derivatives. For instance, didodecylmethyl hydroxyl sulfobetaine exhibited the ability to reduce interfacial tension to ultra-low levels without the need for alkali, alcohol, or other additives, showcasing its potential in enhanced oil recovery applications (Shi et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity and catalytic capabilities, are integral to their application in synthesis and industry. The oxidative nucleophilic strategy for the synthesis of thiocyanates and trifluoromethyl sulfides from thiols represents a significant advancement, showcasing the compound's role in facilitating the production of these important compounds from thiol starting materials (Yamaguchi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Stimulus-Responsive Materialien
Didodecyl disulfide: ist ein wesentlicher Bestandteil bei der Entwicklung von stimulus-responsiven Materialien. Diese Materialien können ihre Eigenschaften als Reaktion auf externe Reize wie Licht, Wärme oder pH-Wert-Änderungen verändern. Die reversible Natur der Thiol-Disulfid-Austauschreaktion macht DDS zu einem exzellenten Kandidaten für die Herstellung von Polymeren, die sich selbst heilen oder ihre mechanischen Eigenschaften bei Exposition gegenüber bestimmten Umweltfaktoren verändern können .
Selbstassemblierende Systeme
DDS wird in selbstassemblierenden Systemen verwendet, da es durch Disulfidbindungen stabile Strukturen bilden kann. Diese Systeme haben potenzielle Anwendungen in der Nanotechnologie und Materialwissenschaft, wo eine präzise Kontrolle über die Montage und Demontage von Komponenten entscheidend ist. Die Interkonversion zwischen Thiol- und Disulfidgruppen in DDS ermöglicht dynamische Montageprozesse, die für die Herstellung komplexer Nanostrukturen genutzt werden können .
Verschleißschutzadditive in Schmierstoffen
Im Bereich der Tribologie dient DDS als Verschleißschutzadditiv in Schmierstoffen. Seine Aufnahme in Schmierstoffformulierungen kann den Verschleiß mechanischer Teile deutlich reduzieren und so die Lebensdauer von Maschinen verlängern. Die Wirksamkeit von DDS in Kombination mit anderen Additiven wurde untersucht, um die Verschleißschutzeigenschaften zu optimieren und die Wirkmechanismen zu bestätigen .
Korrosionsschutz
This compound: bildet selbstassemblierte Monolayer (SAMs) auf Metalloberflächen, die als Schutzschichten gegen Korrosion wirken können. Die starke Wechselwirkung zwischen den Schwefelatomen in DDS und der Metalloberfläche, gepaart mit der hydrophoben Natur der Dodecylketten, bildet eine Barriere, die das darunterliegende Metall vor korrosiven Agenzien schützt.
Oberflächenphänomene Studien
Die durch DDS auf Metalloberflächen gebildeten SAMs sind auch für die Untersuchung von Oberflächenphänomenen wertvoll. Forscher nutzen diese Monolayer, um Oberflächeneigenschaften wie Reibung, Adhäsion und Benetzbarkeit zu untersuchen. Das Verständnis dieser Phänomene ist unerlässlich für die Entwicklung neuer Materialien mit maßgeschneiderten Oberflächeneigenschaften.
Biosensoren
DDS wird bei der Konstruktion von Biosensoren eingesetzt. Die Fähigkeit von DDS, geordnete SAMs auf verschiedenen Substraten zu bilden, macht es für die Herstellung von empfindlichen und selektiven Sensoroberflächen geeignet. Diese Biosensoren können biologische Moleküle oder Veränderungen in der Umgebung nachweisen und bieten Anwendungen in der medizinischen Diagnostik und Umweltüberwachung.
Arzneimittel-Abgabesysteme
Die redox-responsive Natur von DDS macht es zu einem vielversprechenden Bestandteil in Arzneimittel-Abgabesystemen. DDS kann in Träger eingebaut werden, die Therapeutika als Reaktion auf spezifische biologische Signale freisetzen. Dieser gezielte Freisetzungsmechanismus stellt sicher, dass Arzneimittel genau dort und dann abgegeben werden, wo und wann sie benötigt werden, wodurch Nebenwirkungen minimiert und die Behandlungseffizienz verbessert wird .
Synthese neuer Polymere
Schließlich wird DDS bei der Synthese neuer Polymere mit einzigartigen Eigenschaften verwendet. Durch die Einarbeitung von DDS in Polymerketten können Wissenschaftler Materialien mit erhöhter Festigkeit, Flexibilität oder Reaktionsfähigkeit auf Umweltveränderungen herstellen. Diese Polymere haben potenzielle Anwendungen in verschiedenen Branchen, darunter Gesundheitswesen, Elektronik und Luft- und Raumfahrt .
Wirkmechanismus
Target of Action
Didodecyl disulfide is a chemical compound with the molecular formula C24H50S2
Mode of Action
It’s known that disulfides can form and break disulfide bonds, which play a crucial role in the structure and function of many proteins . .
Biochemical Pathways
Disulfides are known to be involved in various biochemical processes, including protein folding and stabilization . .
Result of Action
It’s known that disulfides can influence the structure and function of proteins . .
Action Environment
Factors such as temperature, pH, and presence of other chemicals can potentially influence its action . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Didodecyl disulfide plays a significant role in biochemical reactions, particularly in redox reactions involving thiols and disulfides. It interacts with enzymes such as glutathione reductase, which catalyzes the reduction of disulfides to thiols. This interaction is crucial for maintaining the redox balance within cells. This compound also interacts with proteins containing cysteine residues, forming disulfide bonds that stabilize protein structures .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the MAPK pathway. This compound also affects gene expression by modulating the activity of transcription factors like NF-κB. Additionally, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the pentose phosphate pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form disulfide bonds with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein involved. For example, this compound can inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining the redox state of cells. This inhibition can result in increased oxidative stress and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to persistent oxidative stress and alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and modulate cellular signaling pathways. At high doses, this compound can cause significant toxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and glycolysis. It interacts with enzymes such as glucose-6-phosphate dehydrogenase, which plays a key role in the pentose phosphate pathway. This interaction can affect the levels of NADPH and other metabolites, influencing cellular redox balance and metabolic flux .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, this compound can localize to specific compartments, such as the endoplasmic reticulum, where it can exert its effects on protein folding and stability .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum, where it interacts with protein disulfide isomerases to facilitate the formation and rearrangement of disulfide bonds in nascent proteins. This localization is crucial for its role in maintaining protein structure and function. Additionally, this compound can be found in other subcellular compartments, such as the mitochondria, where it may influence mitochondrial function and redox balance .
Eigenschaften
IUPAC Name |
1-(dodecyldisulfanyl)dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUSSOCODCSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSSCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181971 | |
| Record name | Dilauryl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2757-37-1 | |
| Record name | Dilauryl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauryl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILAURYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215070.png)
![N-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1215073.png)
![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)

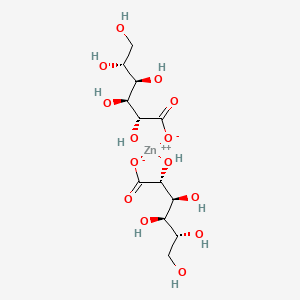
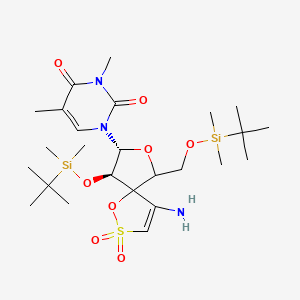
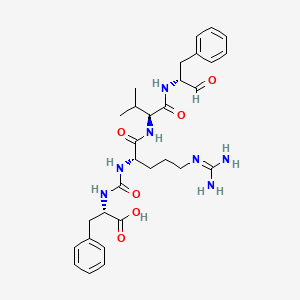
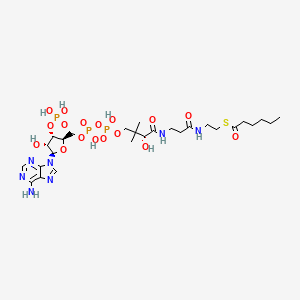

![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)
